

Spectroscopic Analysis of 4-Bromo-3-nitrobenzotrifluoride: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromo-3-nitrobenzotrifluoride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound **4-Bromo-3-nitrobenzotrifluoride** (CAS No: 349-03-1; Molecular Formula: $C_7H_3BrF_3NO_2$).^[1]

The document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

This information is crucial for the unambiguous identification, purity assessment, and structural elucidation of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **4-Bromo-3-nitrobenzotrifluoride**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
Data not available in a quantitative list format. Interpretation based on spectral images suggests three distinct aromatic proton signals.				

Note: Detailed quantitative peak list for ^1H NMR is not readily available in public databases. The interpretation is based on the analysis of the ^1H NMR spectrum available from spectral databases.^[1]

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in a quantitative list format. Spectral databases indicate the availability of the spectrum but do not provide peak assignments.	

Note: A quantitative peak list for ^{13}C NMR is not publicly available. The presence of a spectrum is noted in databases like PubChem.^[1]

Table 3: Infrared (IR) Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~1540	Strong	Asymmetric NO ₂ Stretch
~1350	Strong	Symmetric NO ₂ Stretch
~1320	Strong	C-F Stretch (CF ₃)
~1140	Strong	C-F Stretch (CF ₃)
~800-900	Medium-Strong	C-H Bending (Aromatic)
~750	Medium	C-Br Stretch

Note: The peak assignments are based on the analysis of the IR spectrum available from the NIST WebBook and standard IR correlation tables.[\[2\]](#)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
269/271	~95 / 94	[M] ⁺ (Molecular Ion, showing bromine isotope pattern)
223/225	~15 / 15	[M-NO ₂] ⁺
144	100	[M-Br-NO ₂] ⁺
95	~20	[C ₆ H ₄ F] ⁺
75	~30	[C ₆ H ₃] ⁺

Note: The m/z values and relative intensities are estimated from the mass spectrum available from the NIST WebBook. The assignments are proposed based on fragmentation patterns.[\[3\]](#)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.

Methodology:

- Sample Preparation: A sample of **4-Bromo-3-nitrobenzotrifluoride** (5-10 mg for ^1H , 20-50 mg for ^{13}C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in a clean, dry NMR tube. Tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 300 MHz or higher) is used for data acquisition.^[1]
- ^1H NMR Acquisition:
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - Shimming is performed to optimize the magnetic field homogeneity.
 - A standard one-pulse sequence is used to acquire the free induction decay (FID).
 - Typical parameters include a spectral width of 12-15 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - The FID is Fourier transformed, and the resulting spectrum is phased and baseline corrected.
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.
 - Typical parameters include a spectral width of 200-250 ppm, a pulse width of 30-45 degrees, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ^1H NMR due to the lower natural abundance of ^{13}C .
 - The FID is processed similarly to the ^1H NMR data.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- **Sample Preparation (Attenuated Total Reflectance - ATR):** A small amount of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). This is a common technique for obtaining IR spectra of liquids and solids.^[1]
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used.
- **Data Acquisition:**
 - A background spectrum of the clean, empty ATR crystal is recorded.
 - The sample is applied to the crystal, and the sample spectrum is recorded.
 - The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
 - The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

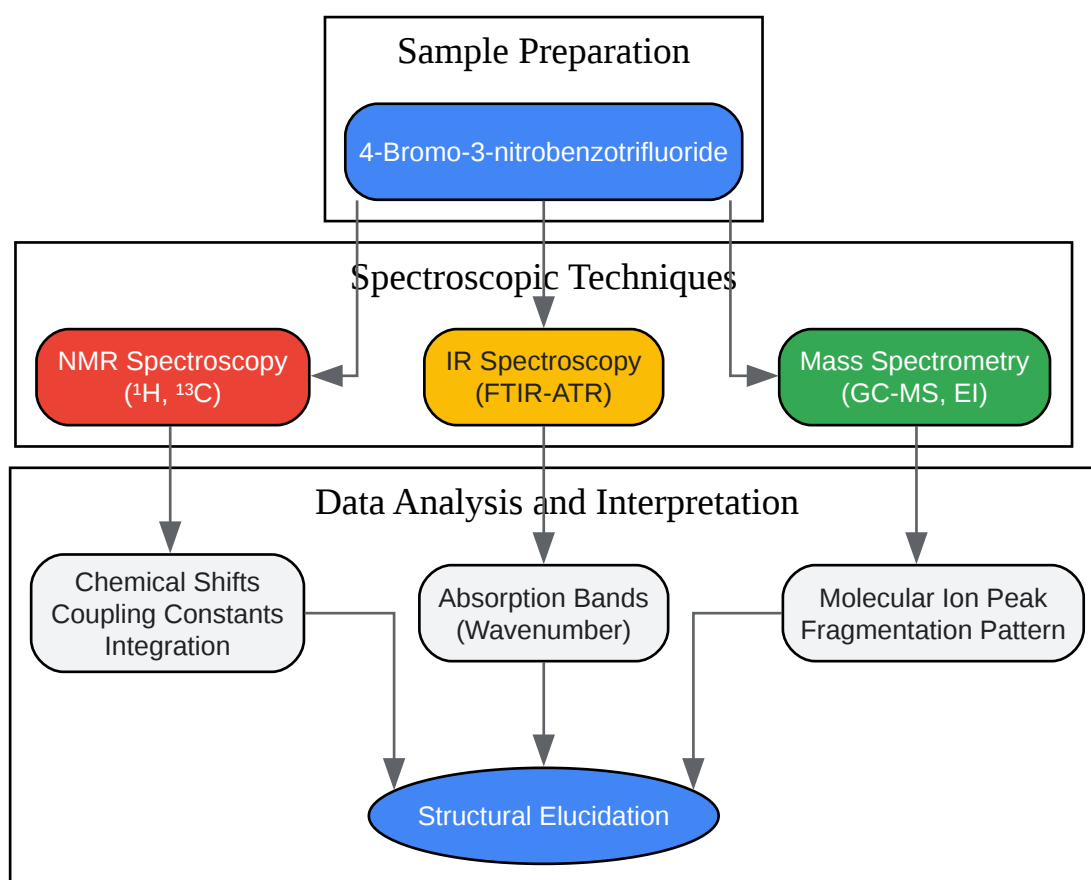
Methodology:

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.^[1]
- **Ionization:** Electron Ionization (EI) is a common method where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

- Detection: A detector records the abundance of each ion at a specific m/z value, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound like **4-Bromo-3-nitrobenzotrifluoride**.



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Caption: Logical workflow for spectroscopic analysis.

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